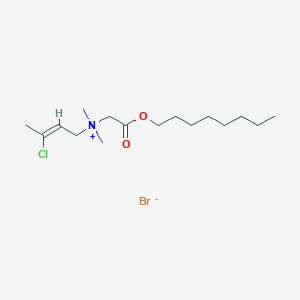
C16H31BrClNO2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C16H31BrClNO2 is an organic compound that contains carbon, hydrogen, bromine, chlorine, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C16H31BrClNO2 involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes may include halogenation, amination, and esterification reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
C16H31BrClNO2: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
C16H31BrClNO2: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving cell signaling and molecular interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which C16H31BrClNO2 exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to C16H31BrClNO2 include those with similar functional groups or structural motifs. Examples may include other halogenated organic compounds or those with similar molecular weights.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it distinct from other compounds and suitable for specialized applications.
Properties
Molecular Formula |
C16H31BrClNO2 |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
[(Z)-3-chlorobut-2-enyl]-dimethyl-(2-octoxy-2-oxoethyl)azanium;bromide |
InChI |
InChI=1S/C16H31ClNO2.BrH/c1-5-6-7-8-9-10-13-20-16(19)14-18(3,4)12-11-15(2)17;/h11H,5-10,12-14H2,1-4H3;1H/q+1;/p-1/b15-11-; |
InChI Key |
SWZKYDDGXNJKCB-PNCOJPCNSA-M |
Isomeric SMILES |
CCCCCCCCOC(=O)C[N+](C)(C)C/C=C(/C)\Cl.[Br-] |
Canonical SMILES |
CCCCCCCCOC(=O)C[N+](C)(C)CC=C(C)Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12628455.png)
![6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12628464.png)

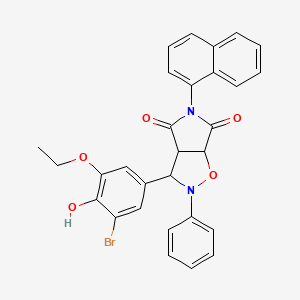

silane](/img/structure/B12628479.png)
![2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12628481.png)
![N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12628485.png)
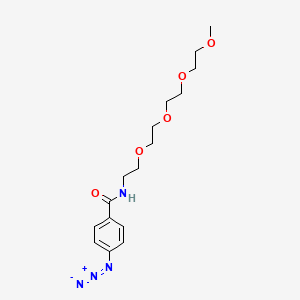

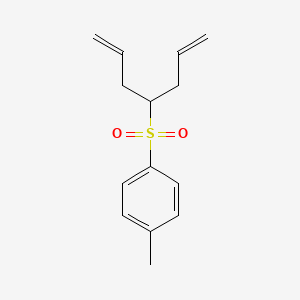
![7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate](/img/structure/B12628505.png)
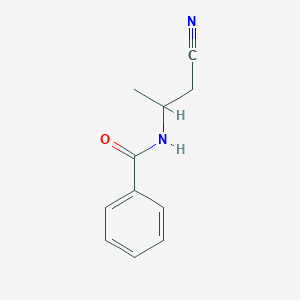
![Ethyl 2-(5-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B12628516.png)
